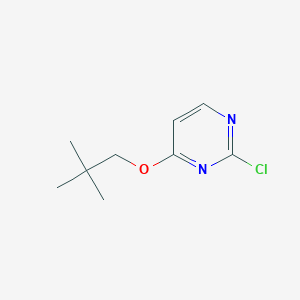
2-Chloro-4-(2,2-dimethylpropoxy)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(2,2-dimethylpropoxy)pyrimidine, also known as CPDDP, is a pyrimidine derivative that has gained attention in the scientific community due to its potential applications in medicinal chemistry and drug discovery. This compound has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-(2,2-dimethylpropoxy)pyrimidine is not fully understood. However, it has been proposed that 2-Chloro-4-(2,2-dimethylpropoxy)pyrimidine exerts its biological activities by modulating various signaling pathways, such as the NF-κB and MAPK pathways. 2-Chloro-4-(2,2-dimethylpropoxy)pyrimidine has also been found to interact with various cellular targets, such as the proteasome and histone deacetylases.
Biochemische Und Physiologische Effekte
2-Chloro-4-(2,2-dimethylpropoxy)pyrimidine has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. 2-Chloro-4-(2,2-dimethylpropoxy)pyrimidine has also been found to exhibit anti-viral activity against HIV-1 and HCV. Additionally, 2-Chloro-4-(2,2-dimethylpropoxy)pyrimidine has been found to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-4-(2,2-dimethylpropoxy)pyrimidine has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its biological activities. However, 2-Chloro-4-(2,2-dimethylpropoxy)pyrimidine also has some limitations for lab experiments. It is a highly reactive compound and can be difficult to handle. Additionally, 2-Chloro-4-(2,2-dimethylpropoxy)pyrimidine has poor solubility in water, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-Chloro-4-(2,2-dimethylpropoxy)pyrimidine. One potential area of research is the development of 2-Chloro-4-(2,2-dimethylpropoxy)pyrimidine-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and Crohn's disease. Another potential area of research is the development of 2-Chloro-4-(2,2-dimethylpropoxy)pyrimidine-based drugs for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of 2-Chloro-4-(2,2-dimethylpropoxy)pyrimidine and its potential applications in drug discovery.
Synthesemethoden
2-Chloro-4-(2,2-dimethylpropoxy)pyrimidine can be synthesized using a two-step reaction process. The first step involves the reaction of 2-chloro-4-nitropyrimidine with 2,2-dimethylpropanol in the presence of a base, such as potassium carbonate, to yield the corresponding nitro intermediate. The second step involves the reduction of the nitro intermediate using a reducing agent, such as iron powder, to yield 2-Chloro-4-(2,2-dimethylpropoxy)pyrimidine.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(2,2-dimethylpropoxy)pyrimidine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. 2-Chloro-4-(2,2-dimethylpropoxy)pyrimidine has also been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells. Additionally, 2-Chloro-4-(2,2-dimethylpropoxy)pyrimidine has been found to exhibit anti-viral activity against HIV-1 and HCV.
Eigenschaften
CAS-Nummer |
125189-20-0 |
|---|---|
Produktname |
2-Chloro-4-(2,2-dimethylpropoxy)pyrimidine |
Molekularformel |
C9H13ClN2O |
Molekulargewicht |
200.66 g/mol |
IUPAC-Name |
2-chloro-4-(2,2-dimethylpropoxy)pyrimidine |
InChI |
InChI=1S/C9H13ClN2O/c1-9(2,3)6-13-7-4-5-11-8(10)12-7/h4-5H,6H2,1-3H3 |
InChI-Schlüssel |
HVQWWGVKIAVFNH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)COC1=NC(=NC=C1)Cl |
Kanonische SMILES |
CC(C)(C)COC1=NC(=NC=C1)Cl |
Synonyme |
2-chloro-4-neopentyloxypyrimidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione](/img/structure/B174817.png)

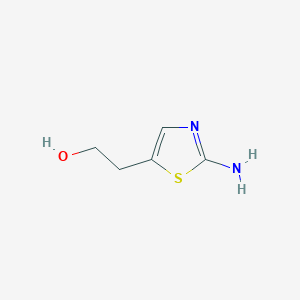
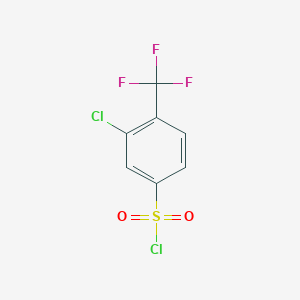
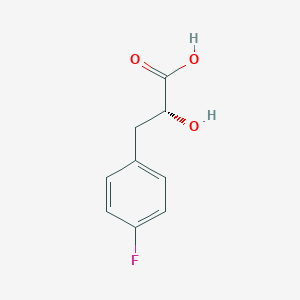
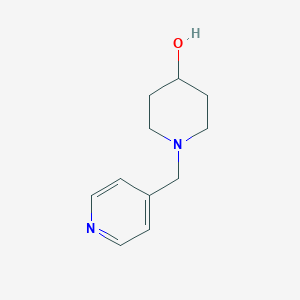
![1-[4-[(6-Chloro-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea](/img/structure/B174834.png)
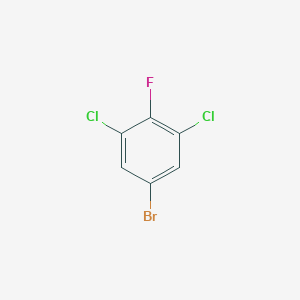
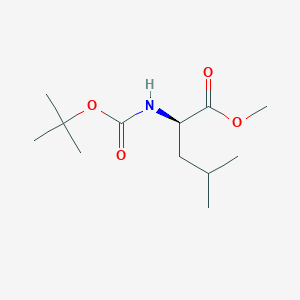
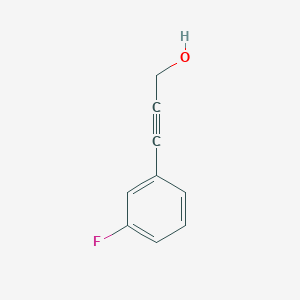
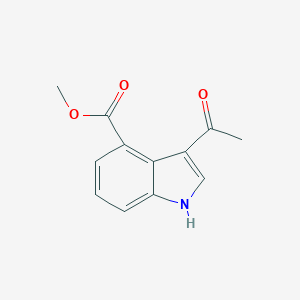
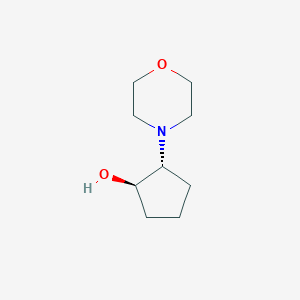
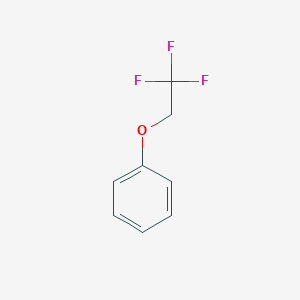
![2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B174864.png)